molecular formula C18H19NO4 B2859005 N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797892-47-7

N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2859005
CAS No.: 1797892-47-7
M. Wt: 313.353
InChI Key: IADSBXXMRJCKGO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamide group and the 2-methoxy-2-(o-tolyl)ethyl side chain. Key steps may include:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the carboxamide group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with an amine under suitable conditions.

    Attachment of the 2-methoxy-2-(o-tolyl)ethyl side chain: This can be done through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.

    Material Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the core structure and may have similar biological activities.

    Carboxamide derivatives: Compounds with carboxamide groups often exhibit similar reactivity and can be used in similar applications.

Uniqueness

N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the specific combination of its functional groups and structural features. This uniqueness can lead to distinct biological activities and applications that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-5-3-4-6-14(12)17(21-2)10-19-18(20)13-7-8-15-16(9-13)23-11-22-15/h3-9,17H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADSBXXMRJCKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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